molecular formula C15H13ClINO3 B15015681 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol

4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol

Cat. No.: B15015681
M. Wt: 417.62 g/mol
InChI Key: QFKYBINTCNYOGL-UHFFFAOYSA-N
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Description

4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol is a synthetic organic compound with the molecular formula C15H13ClINO3. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry. This compound is known for its unique structure, which includes both chloro and iodo substituents on a phenol ring, as well as an imino group linked to a dimethoxyphenyl moiety .

Preparation Methods

The synthesis of 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine: Reacting 3,4-dimethoxybenzaldehyde with aniline in the presence of an acid catalyst to form the imine intermediate.

    Halogenation: Introducing chloro and iodo substituents through electrophilic aromatic substitution reactions.

    Phenol formation: Hydrolyzing the imine intermediate to form the final phenol product.

Chemical Reactions Analysis

4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro and iodo substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, while the imine group can interact with nucleophilic sites on enzymes. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, which underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol include:

The uniqueness of this compound lies in its combination of chloro, iodo, and imino functionalities, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H13ClINO3

Molecular Weight

417.62 g/mol

IUPAC Name

4-chloro-2-[(3,4-dimethoxyphenyl)iminomethyl]-6-iodophenol

InChI

InChI=1S/C15H13ClINO3/c1-20-13-4-3-11(7-14(13)21-2)18-8-9-5-10(16)6-12(17)15(9)19/h3-8,19H,1-2H3

InChI Key

QFKYBINTCNYOGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC(=C2)Cl)I)O)OC

Origin of Product

United States

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